2-Phenyl-1,4-oxazepane
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Overview
Description
2-Phenyl-1,4-oxazepane is a seven-membered heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure.
Mechanism of Action
Mode of Action
It is known that the compound undergoes spontaneous lactonization when the silyl protective group is removed . This process could potentially influence its interaction with its targets .
Biochemical Pathways
The specific biochemical pathways affected by 2-Phenyl-1,4-oxazepane are currently unknown. The compound’s spontaneous lactonization suggests it may interact with pathways involving lactone or cyclic ester compounds .
Pharmacokinetics
Its bioavailability is also unknown .
Result of Action
Given its chemical structure and the process of spontaneous lactonization it undergoes, it may have potential effects on cellular processes involving lactones .
Action Environment
Factors such as pH, temperature, and the presence of other compounds could potentially affect its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,4-oxazepane can be achieved through several methods. One common approach involves the intramolecular cyclization of alkenols, alkynols, or hydroxyketones using Brønsted or Lewis acids . Another method employs SnAP (Sn amino protocol) reagents for the transformation of aldehydes into seven-membered saturated N-heterocycles under mild, room-temperature conditions .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of polymer-supported intermediates and catalytic hydrogenation are common strategies to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-1,4-oxazepane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed:
Oxidation: Formation of oxazepane N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-substituted oxazepanes.
Scientific Research Applications
2-Phenyl-1,4-oxazepane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an anticonvulsant and antifungal agent.
Industry: Utilized in the development of novel materials with unique physico-chemical properties.
Comparison with Similar Compounds
Morpholine: A six-membered ring containing nitrogen and oxygen.
1,4-Diazepane: A seven-membered ring containing two nitrogen atoms.
1,4-Oxazepane: A seven-membered ring similar to 2-Phenyl-1,4-oxazepane but without the phenyl group.
Uniqueness: this compound is unique due to the presence of the phenyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and enhances its versatility in various applications .
Properties
IUPAC Name |
2-phenyl-1,4-oxazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-5-10(6-3-1)11-9-12-7-4-8-13-11/h1-3,5-6,11-12H,4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUBNDQLSFWKRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(OC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933734-57-7 |
Source
|
Record name | 2-phenyl-1,4-oxazepane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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